

S-acetyl-PEG3-acid: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *S-acetyl-PEG3-acid*

CAS No.: 1421933-33-6

Cat. No.: B610646

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An in-depth exploration of the synthesis, properties, and applications of **S-acetyl-PEG3-acid**, a versatile heterobifunctional linker for advanced bioconjugation and drug delivery.

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and peptide modifications, the choice of a chemical linker is a critical determinant of success. **S-acetyl-PEG3-acid** has emerged as a key enabling tool for researchers and drug developers. This heterobifunctional linker, featuring a protected thiol group and a terminal carboxylic acid, offers a unique combination of stability, solubility, and controlled reactivity. This guide provides a detailed technical overview of **S-acetyl-PEG3-acid**, its chemical properties, a curated list of suppliers, and its applications in the field of bioconjugation, with a focus on ADC development. We will delve into the causality behind its use, provide validated experimental protocols, and offer insights to empower scientists in their research endeavors.

Core Properties of S-acetyl-PEG3-acid

S-acetyl-PEG3-acid, with the CAS number 1421933-33-6, is a well-defined, discrete polyethylene glycol (dPEG®) linker.[1][2][3][4] Its structure consists of a short, three-unit polyethylene glycol chain, which imparts hydrophilicity, flanked by an S-acetyl protected thiol group at one end and a carboxylic acid at the other.

Molecular Structure:

Key Physicochemical Properties:

Property	Value	Reference
CAS Number	1421933-33-6	[1][2][3][4]
Molecular Formula	C11H20O6S	[1][5]
Molecular Weight	280.34 g/mol	[1][5]
Purity	Typically ≥95%	[1][6]
Appearance	Varies (often a colorless to pale yellow oil or solid)	
Solubility	Soluble in water and most organic solvents	[7][8]

Supplier Information

A variety of chemical suppliers offer **S-acetyl-PEG3-acid**, catering to both research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, availability of technical support, and the ability to provide materials at a larger scale for later-stage development.

Supplier	Website	Notes
Glyco MindSynth	[Link]	Provides purity and availability information.[1]
DC Chemicals	[Link]	Offers a datasheet with chemical properties.[5]
MedChemExpress		Lists the compound as a PROTAC linker.[9]
Chemsrc	[Link]	Provides basic chemical information and a list of suppliers.[4]
AxisPharm	[Link]	Specializes in ADC technologies and PEG linkers. [6]
ChemicalBook		A directory of chemical suppliers.[2][10]

The Strategic Advantage of S-acetyl-PEG3-acid in Bioconjugation

The utility of **S-acetyl-PEG3-acid** stems from its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecules. This is particularly advantageous in the construction of complex biomolecules like ADCs.

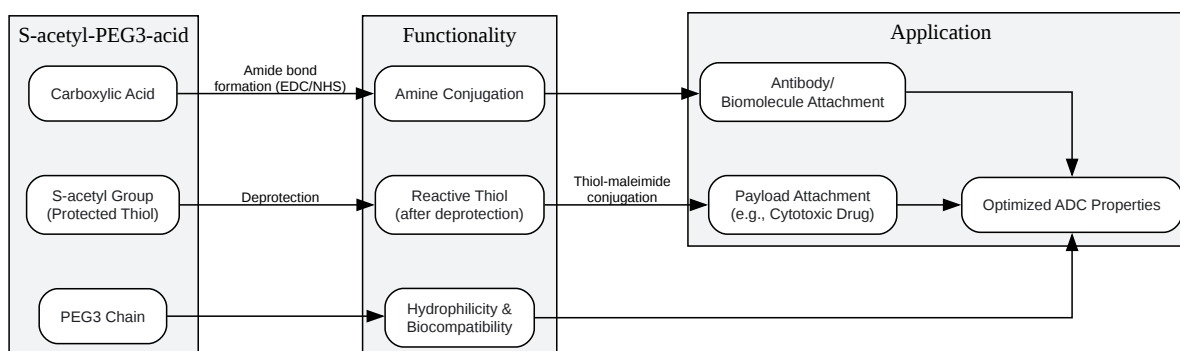
The Role of the PEG3 Linker

The short, hydrophilic PEG3 chain is not merely a spacer; it plays an active role in optimizing the properties of the final conjugate.

- **Enhanced Solubility and Reduced Aggregation:** The conjugation of hydrophobic payloads to antibodies can often lead to aggregation and poor solubility. The PEG linker acts as a hydrophilic shield, mitigating these issues and improving the overall biopharmaceutical properties of the ADC.[7][8]

- Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics.[11][12] Even a short PEG chain can positively influence the pharmacokinetic profile of an ADC, leading to improved tumor accumulation and therapeutic efficacy.[11]
- Biocompatibility and Low Immunogenicity: Polyethylene glycol is known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[12][13]

The logical relationship between the components of **S-acetyl-PEG3-acid** and its function in bioconjugation is illustrated in the following diagram:



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Caption: Functional components of **S-acetyl-PEG3-acid** and their roles in ADC construction.

The S-acetyl Group: A Robust Thiol Protecting Group

The S-acetyl group serves as a stable protecting group for the highly reactive thiol functionality. This protection is crucial to prevent undesired side reactions, such as the formation of disulfide bonds, during the initial conjugation step involving the carboxylic acid. The S-acetyl group is

stable under a wide range of reaction conditions but can be selectively and mildly cleaved to reveal the free thiol for subsequent conjugation.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experimental workflows involving **S-acetyl-PEG3-acid**.

Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of **S-acetyl-PEG3-acid** to a primary amine on a biomolecule, such as an antibody or peptide, using EDC/NHS chemistry.

Materials:

- **S-acetyl-PEG3-acid**
- Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer (e.g., MES buffer, pH 6.0)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **S-acetyl-PEG3-acid** in an appropriate organic solvent (e.g., DMF or DMSO).
 - In a separate tube, prepare a solution of EDC and NHS in the Activation Buffer.

- Add the **S-acetyl-PEG3-acid** solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS-ester.
- Conjugation to the Biomolecule:
 - Add the activated S-acetyl-PEG3-NHS ester to the biomolecule solution. The molar ratio will need to be optimized depending on the desired degree of labeling.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester.
- Purification:
 - Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and reagents.

Protocol 2: Deprotection of the S-acetyl Group to Generate a Free Thiol

This protocol outlines the removal of the S-acetyl group to expose the reactive thiol, which can then be used for conjugation to a thiol-reactive payload, such as a maleimide-functionalized drug.

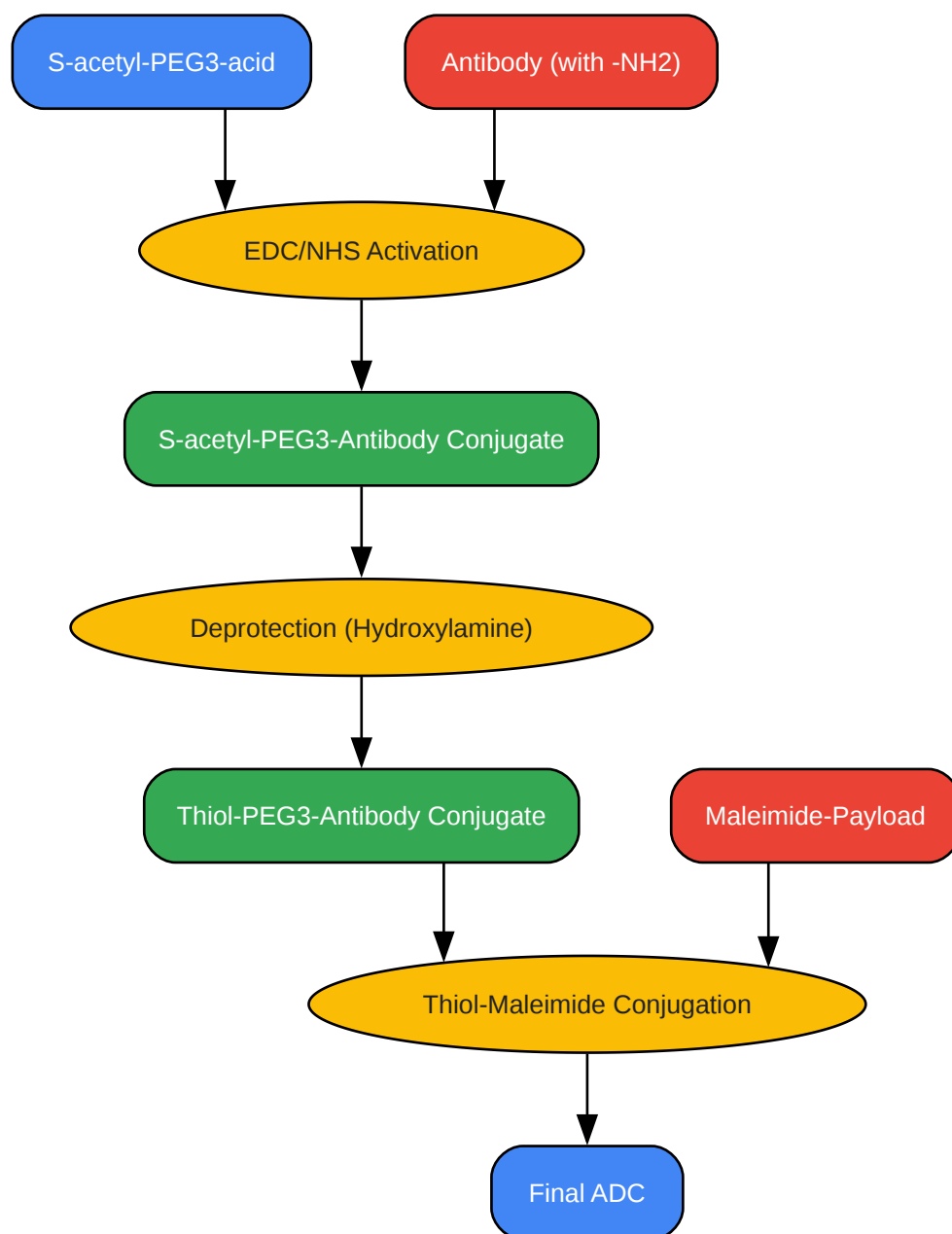
Materials:

- S-acetyl-PEG3-conjugated biomolecule
- Deprotection Buffer (e.g., phosphate buffer, pH 7.2-7.5, containing EDTA)
- Hydroxylamine hydrochloride or a suitable base (e.g., sodium hydroxide)
- Purification system (e.g., desalting column)

Procedure:

- Deprotection Reaction:
 - Dissolve the S-acetyl-PEG3-conjugated biomolecule in the Deprotection Buffer.
 - Add a solution of hydroxylamine (typically at a final concentration of 50 mM) to the conjugate solution.[\[14\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature. The pH of the hydroxylamine solution should be adjusted to be near neutral before addition.
- Purification:
 - Immediately purify the thiol-containing biomolecule using a desalting column to remove the deprotection reagents. The resulting free thiol is susceptible to oxidation and should be used promptly in the next conjugation step.

The overall workflow for creating an ADC using **S-acetyl-PEG3-acid** can be visualized as follows:



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Caption: Experimental workflow for ADC synthesis using **S-acetyl-PEG3-acid**.

Conclusion

S-acetyl-PEG3-acid is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, combined with the strategic advantages conferred by the hydrophilic PEG linker and the stable yet cleavable S-acetyl protecting group, makes it an ideal choice for the construction of sophisticated biomolecules. By understanding the

underlying principles of its reactivity and following validated protocols, scientists can leverage **S-acetyl-PEG3-acid** to create novel therapeutics with improved properties and enhanced efficacy. The continued innovation in linker technology, exemplified by molecules like **S-acetyl-PEG3-acid**, will undoubtedly play a pivotal role in the future of targeted medicine.

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